5-Hydroxy propafenone hydrochloride is a major active metabolite of the antiarrhythmic drug propafenone. [, , ] It is classified as a class IC antiarrhythmic drug, meaning it primarily works by blocking sodium channels in the heart, thereby slowing down the conduction of electrical impulses that control heart rhythm. [, ] In scientific research, 5-hydroxy propafenone hydrochloride serves as a valuable tool for studying cardiac electrophysiology, particularly the mechanisms underlying arrhythmias. [, , ]
5-Hydroxy Propafenone Hydrochloride originates from the metabolic processing of propafenone, which undergoes biotransformation primarily through cytochrome P450 enzymes, specifically CYP2D6. This compound is classified under the category of antiarrhythmic agents and is notable for its role in modulating cardiac rhythm disturbances.
The synthesis of 5-Hydroxy Propafenone Hydrochloride can be achieved through various methods, primarily focusing on the hydroxylation of propafenone. A common approach involves the use of cytochrome P450 enzymes to facilitate this transformation.
The reaction mechanism involves the insertion of a hydroxyl group into the propafenone molecule, converting it into 5-Hydroxy Propafenone. This process may also be influenced by various factors such as enzyme concentration, substrate availability, and reaction time.
The molecular formula for 5-Hydroxy Propafenone Hydrochloride is . The structural representation reveals that it consists of a propanamide backbone with a hydroxyl group (-OH) attached to the fifth carbon atom.
The molecular weight is approximately 378.91 g/mol, and its structural characteristics contribute to its pharmacological activity.
5-Hydroxy Propafenone can participate in several chemical reactions:
The mechanism of action for 5-Hydroxy Propafenone involves its role as an active metabolite of propafenone. It exhibits antiarrhythmic effects by blocking sodium channels and modulating adrenergic activity in cardiac tissues.
This dual action contributes to its effectiveness in managing arrhythmias by prolonging the refractory period and reducing automaticity in cardiac tissues.
5-Hydroxy Propafenone Hydrochloride possesses several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations.
5-Hydroxy Propafenone Hydrochloride has several scientific applications:
5-Hydroxy Propafenone Hydrochloride is the principal active metabolite of propafenone, formed predominantly via cytochrome P450 (CYP)-mediated oxidation. The biotransformation is primarily catalyzed by the CYP2D6 isoenzyme, which hydroxylates propafenone at the 5-position of the naphthalene ring [1] [5]. This pathway exhibits genetic polymorphism: approximately 6–10% of Caucasians are CYP2D6 poor metabolizers (PMs), resulting in significantly reduced formation of 5-hydroxypropafenone and increased concentrations of the parent drug [1] [5]. In extensive metabolizers (EMs), 5-hydroxypropafenone accounts for ~40% of circulating metabolites, with plasma concentrations reaching 25–50% of propafenone levels [5].
Table 1: Metabolic Pathways of Propafenone
Enzyme | Metabolite Formed | Metabolizer Phenotype Impact |
---|---|---|
CYP2D6 | 5-Hydroxypropafenone | Markedly reduced in PMs |
CYP3A4 | N-Depropylpropafenone | Increased in PMs |
CYP1A2 | Minor metabolites | Negligible phenotype effect |
When CYP2D6 activity is impaired (due to genetics or inhibitors), CYP3A4 and CYP1A2 become major metabolic enzymes. CYP3A4 catalyzes N-dealkylation to form N-depropylpropafenone (norpropafenone), while CYP1A2 contributes to minor oxidative pathways [1] [5]. In PMs, this shift increases norpropafenone concentrations, which exhibits weaker sodium channel blockade but comparable beta-blocking activity to propafenone [1] [3]. Notably, 5-hydroxypropafenone undergoes further conjugation via UDP-glucuronosyltransferases (UGTs), forming inactive glucuronide derivatives excreted renally [5].
5-Hydroxypropafenone formation follows Michaelis-Menten kinetics with saturable metabolism. In EMs, high propafenone doses (>450 mg/day) saturate CYP2D6, leading to non-linear pharmacokinetics:
Table 2: Enzyme Kinetics of Propafenone Biotransformation
Parameter | CYP2D6 (EMs) | CYP2D6 (PMs) | CYP3A4 |
---|---|---|---|
Formation Rate | 18.2 ± 4.3 nmol/h/mg | 1.1 ± 0.3 nmol/h/mg | 7.5 ± 2.1 nmol/h/mg |
Km (µM) | 0.9 ± 0.2 | Not applicable | 15.4 ± 3.8 |
Vmax (nmol/h/mg) | 22.7 ± 5.1 | Not applicable | 32.6 ± 6.9 |
Propafenone is administered as a racemate, but its metabolism is enantioselective:
Recent advances enable direct production of enantiopure 5-hydroxypropafenone analogs via lipase-catalyzed kinetic resolution:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7